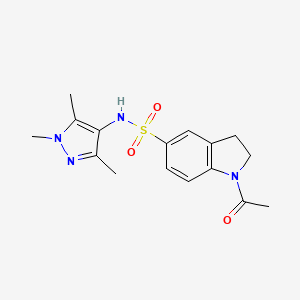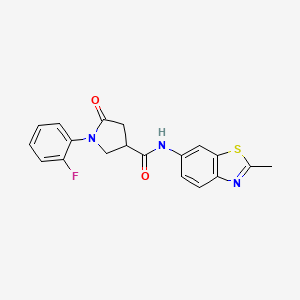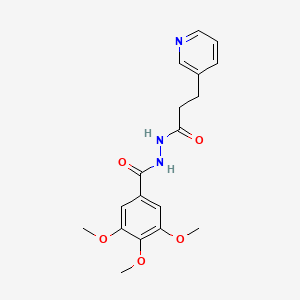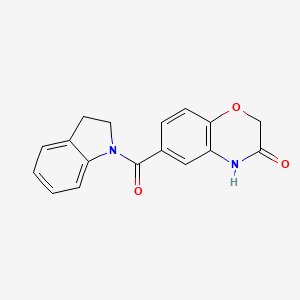
US9156811, Ddd71237
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
US9156811 and Ddd71237 are two compounds that have been the subject of scientific research in recent years. These compounds have shown potential in various fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of US9156811 and Ddd71237 is complex and varies depending on the specific application. In medicine, these compounds have been shown to target specific cellular pathways and proteins involved in disease progression. In agriculture, they have been shown to enhance plant growth and resistance through various mechanisms, including increased nutrient uptake and activation of plant defense mechanisms. In environmental science, they have been shown to degrade pollutants through various mechanisms, including enzymatic degradation and oxidation.
Biochemical and Physiological Effects:
US9156811 and Ddd71237 have been shown to have various biochemical and physiological effects in different systems. In medicine, these compounds have been shown to inhibit tumor growth, reduce inflammation, and modulate immune responses. In agriculture, they have been shown to enhance plant growth and yield, increase nutrient uptake, and improve plant resistance to pests and diseases. In environmental science, they have been shown to degrade pollutants and toxins, leading to improved soil and water quality.
Avantages Et Limitations Des Expériences En Laboratoire
US9156811 and Ddd71237 have several advantages and limitations for use in lab experiments. One advantage is their high potency and specificity, which allows for precise targeting of specific cellular pathways and proteins. Another advantage is their stability, which allows for long-term storage and use in various experimental conditions. However, these compounds also have limitations, including their high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on US9156811 and Ddd71237. In medicine, further studies are needed to explore their potential as treatments for various diseases, including cancer, autoimmune diseases, and inflammation. In agriculture, further studies are needed to optimize their use as plant growth enhancers and pest and disease resistance agents. In environmental science, further studies are needed to explore their potential for pollutant degradation and environmental remediation.
In conclusion, US9156811 and Ddd71237 are two compounds that have shown potential in various fields, including medicine, agriculture, and environmental science. Their synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of these compounds and to optimize their use in various applications.
Méthodes De Synthèse
US9156811 and Ddd71237 are synthesized through a complex chemical process involving several steps. The process involves the use of various reagents and catalysts to produce the desired compounds. The synthesis method is crucial in ensuring the purity and quality of the compounds, as impurities can affect their properties and performance.
Applications De Recherche Scientifique
US9156811 and Ddd71237 have been extensively studied for their potential applications in various fields. In medicine, these compounds have shown promise as potential treatments for cancer, autoimmune diseases, and inflammation. In agriculture, they have been studied for their ability to enhance crop growth and resistance to pests and diseases. In environmental science, they have been explored for their potential to degrade pollutants and toxins in soil and water.
Propriétés
IUPAC Name |
1-acetyl-N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-16(11(2)19(4)17-10)18-24(22,23)14-5-6-15-13(9-14)7-8-20(15)12(3)21/h5-6,9,18H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGFPGFOKLTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-chloro-N-[3-[[(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]methyl]phenyl]benzamide](/img/structure/B7462775.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)


![1-[2-(2-Bromo-4-fluorophenoxy)acetyl]-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B7462856.png)
